Leucine is found abundantly in high-protein foods such as meat, dairy products, eggs, and legumes. It is classified under branched-chain amino acids, alongside isoleucine and valine. These amino acids are characterized by their aliphatic side chains with a branch, which distinguishes them from other amino acids.
Leucine can be synthesized through various biochemical pathways, primarily in microorganisms such as Corynebacterium glutamicum. This organism has been engineered to enhance leucine production through metabolic engineering techniques. For instance, the introduction of specific genes that encode for enzymes involved in the leucine biosynthesis pathway has shown improved yields of this amino acid .
The fermentation process typically involves culturing Corynebacterium glutamicum in a nutrient-rich medium supplemented with glucose and other precursors. The strains are often modified to enhance their ability to produce leucine by knocking out competing pathways or overexpressing key enzymes involved in its synthesis.
The molecular formula of leucine is , and its structural representation includes a central carbon atom bonded to an amino group (), a carboxyl group (), a hydrogen atom, and a unique isobutyl side chain. The structural formula can be depicted as follows:
Leucine participates in various biochemical reactions within the body. One notable reaction is its transamination to form ketoisocaproate (KIC), facilitated by the enzyme branched-chain amino acid transaminase (BCAT). This reaction is reversible and plays a significant role in amino acid metabolism.
The transamination process involves the transfer of the amino group from leucine to α-ketoglutarate, producing KIC and glutamate. This reaction occurs predominantly in skeletal muscle and other tissues where leucine metabolism is active .
Leucine exerts its effects primarily through the activation of the mTOR pathway. Upon entering cells via specific transporters (such as LAT1), leucine binds to mTOR, leading to a cascade of signaling events that promote protein synthesis.
Research indicates that elevated levels of leucine can enhance protein synthesis rates significantly by activating key components involved in translation processes, such as ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E (eIF4E) . This activation results in increased mRNA translation efficiency and subsequent protein production.
Leucine appears as a white crystalline solid at room temperature. It has a melting point of approximately 288 °C when decomposed and is soluble in water due to its polar amino group.
Leucine exhibits typical properties of amino acids, including the ability to form zwitterions at physiological pH. Its side chain contributes to its hydrophobic nature, influencing protein structure and function through hydrophobic interactions.
Leucine has several applications in scientific research and nutrition:
The Rag GTPases (RagA/B and RagC/D) constitute a critical amino acid-sensing machinery that orchestrates mTORC1 translocation to lysosomal membranes—a prerequisite for mTORC1 activation. Under leucine-sufficient conditions, Rag heterodimers adopt an "active" conformation (GTP-bound RagA/B complexed with GDP-bound RagC/D), enabling direct interaction with the mTORC1 subunit Raptor. This Rag-Raptor binding recruits mTORC1 to the lysosomal surface, where it encounters its direct activator, Rheb (Ras homolog enriched in brain). The lysosomal tethering of Rag GTPases is mediated by the pentameric Ragulator complex (LAMTOR1-5), which anchors Rags via their C-terminal roadblock domains. Structural studies confirm that LAMTOR1 undergoes lipid modifications (myristoylation and palmitoylation) for stable membrane association [3] [10].
Concomitantly, the vacuolar H⁺-ATPase (v-ATPase) proton pump acts as a scaffold that strengthens Ragulator-Rag interactions during amino acid sufficiency. The v-ATPase-Ragulator assembly functions as a non-canonical guanine nucleotide exchange factor (GEF), promoting GTP loading onto RagA/B. Disruption of v-ATPase activity through pharmacological inhibition (e.g., bafilomycin A1) abrogates leucine-induced mTORC1 lysosomal localization and activation, underscoring its indispensability [3] [10]. The solute carrier transporter SLC38A9 further augments this system by facilitating arginine efflux from lysosomes, thereby stabilizing the Ragulator-Rag-v-ATPase supercomplex [3].
Table 1: Core Components of Rag GTPase-mTORC1 Recruitment Machinery
| Component | Function | Activation State under Leucine Sufficiency |
|---|---|---|
| RagA/B (GTP-bound) | Binds Raptor; recruits mTORC1 to lysosome | Active conformation |
| RagC/D (GDP-bound) | Completes heterodimer; stabilizes Rag-Raptor interaction | Active conformation |
| Ragulator (LAMTOR1-5) | Scaffold for Rag lysosomal anchoring; GEF activity for RagA/B | Enhanced v-ATPase binding |
| v-ATPase | Proton pump; promotes Ragulator GEF activity | Strengthened Ragulator interaction |
| SLC38A9 | Arginine sensor; stabilizes Rag-Ragulator-v-ATPase complex | Arginine-dependent activation |
Intracellular leucine concentrations are monitored by specialized sensors that relay signals to mTORC1. Sestrin 2, a conserved stress-inducible protein, binds leucine with high affinity (Kd ≈ 20 μM) via a hydrophobic pocket within its amino acid-binding domain. Under leucine deprivation, Sestrin 2 interacts with and inhibits GATOR2 (a component of the GATOR1/2 regulatory complex). GATOR2 suppression permits GATOR1 to act as a GTPase-activating protein (GAP) toward RagA/B, locking it in an inactive GDP-bound state. Leucine binding induces conformational changes in Sestrin 2, triggering its dissociation from GATOR2. Liberated GATOR2 then inhibits GATOR1, enabling RagA/B to adopt its GTP-bound "active" conformation and subsequently engage mTORC1 [6] [9].
Parallelly, leucyl-tRNA synthetase (LRS) functions as a bidirectional leucine sensor. In mammals, LRS exhibits GAP activity toward RagD during amino acid sufficiency. Upon leucine binding, LRS undergoes a conformational shift that activates its GAP domain, accelerating GTP hydrolysis on RagD. This stabilizes the active Rag heterodimer (RagA/B-GTP:RagD-GDP), facilitating mTORC1 recruitment. Genetic ablation of LRS abolishes leucine-induced mTORC1 activation, confirming its non-canonical role beyond protein synthesis [2] [6].
Table 2: Leucine-Sensing Mechanisms Regulating mTORC1
| Sensor | Mechanism of Leucine Sensing | Downstream Target | Functional Outcome |
|---|---|---|---|
| Sestrin 2 | Direct leucine binding; dissociation from GATOR2 | GATOR1/2 complex | RagA/B GTP-loading; mTORC1 lysosomal recruitment |
| Leucyl-tRNA Synthetase (LRS) | Conformational change enhancing RagD GAP activity | RagD GTP hydrolysis | Stabilizes active Rag heterodimer |
| SLC38A9 | Arginine-dependent Ragulator-Rag stabilization | Ragulator-Rag complex | Augments leucine sensing fidelity |
Upon lysosomal activation, mTORC1 phosphorylates key translational regulators, notably ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1). S6K1 phosphorylation occurs at Thr389 within its hydrophobic motif, inducing a conformational change that permits phosphoinositide-dependent kinase 1 (PDK1) to phosphorylate Thr229, fully activating S6K1. Activated S6K1 then phosphorylates ribosomal protein S6 (rpS6), enhancing the translation of 5ʹ-terminal oligopyrimidine (5ʹTOP) mRNAs encoding ribosomal proteins and elongation factors. This cascade is indispensable for ribosome biogenesis and cell growth. In humans, oral leucine administration (0.12 g/kg lean mass) induces rapid S6K1 phosphorylation (within 15–30 min), correlating with a ~100% increase in muscle protein synthesis [1] [9].
Concurrently, mTORC1 phosphorylates 4EBP1 at multiple residues (Thr37/46, Ser65, Thr70), triggering its dissociation from eukaryotic initiation factor 4E (eIF4E). Non-phosphorylated 4EBP1 binds eIF4E and sterically hinders its interaction with eIF4G. Phosphorylation releases eIF4E, permitting eIF4G to assemble the eIF4F initiation complex. Leucine deprivation in rat liver models suppresses 4EBP1 phosphorylation, sequestering eIF4E and stalling cap-dependent translation. Intriguingly, leucine reactivates 4EBP1 phosphorylation faster than other amino acids, highlighting its primacy in translational control [1] [9].
The eIF4F complex—comprising eIF4E (cap-binding subunit), eIF4G (scaffolding protein), and eIF4A (RNA helicase)—is the central driver of cap-dependent mRNA translation. Leucine-mediated 4EBP1 hyperphosphorylation liberates eIF4E, enabling it to bind the 5ʹ-7-methylguanosine (m⁷G) cap of mRNAs. eIF4E then recruits eIF4G, which serves as a platform for assembling eIF4A, eIF4B, and poly(A)-binding protein (PABP), forming a closed-loop mRNA structure essential for efficient translation initiation.
Leucine further enhances eIF4F assembly by modulating eIF4G phosphorylation via S6K1. Activated S6K1 phosphorylates eIF4G at Ser1108 and Ser1148, augmenting its affinity for eIF4E and eIF4A. In neonatal piglets, leucine infusion (400 μmol·kg⁻¹·h⁻¹) increases eIF4E•eIF4G complex formation by >50% within 1 hour, concomitant with reduced eIF4E•4EBP1 binding. This dual leucine effect—4EBP1 inactivation and eIF4G activation—synergistically promotes eIF4F assembly and global protein synthesis [6].
Table 3: Leucine-Dependent Translational Effectors in mTORC1 Signaling
| Effector | Phosphorylation Site(s) | Functional Consequence | Biological Impact |
|---|---|---|---|
| S6K1 | Thr389 (mTORC1), Thr229 (PDK1) | Full kinase activation; rpS6 phosphorylation | Enhanced translation of 5ʹTOP mRNAs |
| 4EBP1 | Thr37/46, Ser65, Thr70 | Dissociation from eIF4E; proteasomal degradation | eIF4E liberation for eIF4F assembly |
| eIF4G | Ser1108, Ser1148 (S6K1-dependent) | Increased affinity for eIF4E and eIF4A | Stabilization of eIF4F complex |
Concluding Remarks
Leucine’s dominance in regulating protein homeostasis stems from its multifaceted role in mTORC1 activation: it recruits mTORC1 to lysosomes via Rag GTPases, de-represses mTORC1 through Sestrin 2-GATOR2 and LRS-Rag axes, and licenses downstream effectors (S6K1, 4EBP1) to stimulate ribosome biogenesis and eIF4F assembly. These molecular insights illuminate why leucine-enriched formulations potentiate anabolism in muscle-wasting conditions and aging.
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